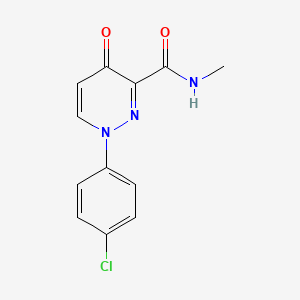

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

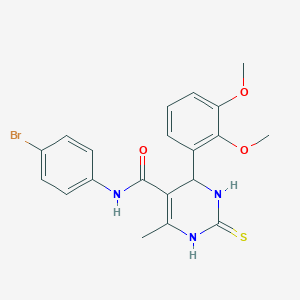

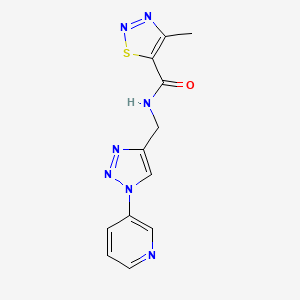

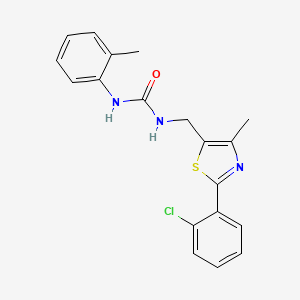

Synthesis and Biological Activity

This compound is involved in the synthesis of various heterocyclic compounds with potential biological activities. For instance, it has been used in the creation of new pyrimidines and condensed pyrimidines that exhibit antimicrobial properties. The reaction of related chlorophenyl compounds with different reagents has led to the formation of various derivatives showing promising antimicrobial and antifungal activities (Essam Abdelghani et al., 2017).

Anticonvulsant Properties

Research has also explored the anticonvulsant capabilities of compounds structurally similar to 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide. Enaminones derived from cyclic beta-dicarbonyl precursors, which were condensed with various amines, have shown potent anticonvulsant activity with minimal neurotoxicity in several models. This highlights the potential therapeutic applications of these compounds in the treatment of seizures (I. Edafiogho et al., 1992).

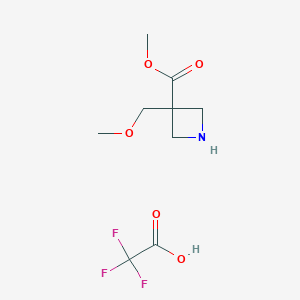

Heterocyclic Synthesis for Drug Development

The compound is a key starting material in the synthesis of heterocyclic compounds, which are crucial in drug development. For example, it has been used to synthesize novel arylazothiazole disperse dyes containing selenium, which have shown potential as antimicrobial and antitumor agents. This indicates the versatility of such compounds in developing drugs with diverse therapeutic properties (M. Khalifa et al., 2015).

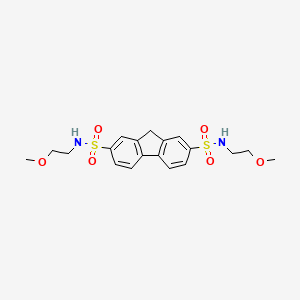

Advanced Materials Development

Beyond pharmacological applications, derivatives of this compound have been utilized in the synthesis of advanced materials. For example, polyamides containing heterocycles and high contents of thioether groups synthesized from related monomers have shown promising optical properties, thermal stability, and mechanical strength, suggesting applications in various industrial sectors (Gang Zhang et al., 2013).

作用機序

Target of Action

The primary target of this compound is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .

Mode of Action

The compound acts as a high-affinity competitive antagonist and an inverse agonist at the human H3 receptor . It binds to the antagonist binding site of the H3 receptor, located within the transmembrane core just below the extracellular loops . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The compound affects the isoprenoid pathway . It alters the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The compound’s action results in a reduction in the Epworth Sleepiness Scale (ESS) score, indicating its effectiveness in treating refractory sleepiness in patients with narcolepsy . It also increases the mean sleep onset latency . In addition, it has shown to be effective in inhibiting tumor growth in a breast cancer xenograft model .

特性

IUPAC Name |

1-(4-chlorophenyl)-N-methyl-4-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-14-12(18)11-10(17)6-7-16(15-11)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXSNRJBZCTKHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)

![(2,4-Diphenyl-5-pyrimidinyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2882951.png)

![6-amino-1,3-dimethyl-5-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882952.png)

![Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2882957.png)

![1-(2-chlorophenyl)-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[(furan-2-yl)methyl]urea](/img/structure/B2882961.png)